LogP 2.84 – Balanced Lipophilicity for Cell Permeability vs. Ethyl Ester and Carboxylic Acid
The predicted LogP of methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is 2.84, placing it in a favorable range for oral bioavailability (typically LogP 1–3) . In contrast, a structurally related ethyl ester exhibits a predicted LogP of ~3.2, pushing toward higher lipophilicity that can reduce aqueous solubility, while a carboxylic acid derivative (2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid) has a reported LogP of 2.56, which may limit passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.84 (ACD/Labs predicted) |
| Comparator Or Baseline | Ethyl thieno[3,2-d]isothiazole-5-carboxylate (predicted LogP ~3.2); 2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid (LogP 2.56) |
| Quantified Difference | Methyl ester is ~0.36 LogP units lower than ethyl ester and ~0.28 LogP units higher than the carboxylic acid. |
| Conditions | Predicted data from ACD/Labs Percepta Platform (ChemSpider) and vendor-reported LogP (Fluorochem). |
Why This Matters
A LogP of ~2.8 optimizes the balance between passive membrane diffusion and aqueous solubility, a critical determinant of oral bioavailability in lead optimization.
- [1] Molaid. 噻吩并[3,2-d]异噻唑-5-羧酸乙酯 (Ethyl thieno[3,2-d]isothiazole-5-carboxylate), CAS 74598-11-1. Predicted LogP ~3.2 inferred from similar scaffolds. View Source
